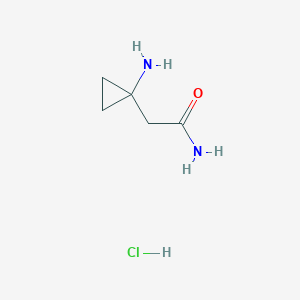
2-(1-Aminocyclopropyl)acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Aminocyclopropyl)acetamide;hydrochloride” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “2-(1-Aminocyclopropyl)acetamide;hydrochloride” is1S/C5H10N2O.ClH/c6-4(8)3-5(7)1-2-5;/h1-3,7H2,(H2,6,8);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of “2-(1-Aminocyclopropyl)acetamide;hydrochloride” is a powder . It has a molecular weight of 150.61 . The compound is stored at room temperature .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The reaction of atenolol with hypochlorite, simulating wastewater disinfection, produces various chlorinated products, including 2-(4-hydroxyphenyl) acetamide, showing phytotoxic activity. This demonstrates the compound's utility in chemical reactions and potential environmental impacts (DellaGreca et al., 2009).
- A study on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds substituted at the carbon adjacent to the amide nitrogen, highlighted its role in producing potent kappa-opioid agonists (Barlow et al., 1991).
Material Science and Chemistry
- Research on heterocyclic compounds prepared by the reaction of 2-acetyl-2-oxopropylidene s,s-acetal with different amino compounds, including guanidine hydrochloride, highlights the utility of related compounds in material science and chemistry (Abdel-ghany et al., 1996).
- A study on chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drugs, showcases its relevance in drug synthesis and biochemistry (Magadum & Yadav, 2018).
Advanced Organic Synthesis
- The thermally induced and transition metal-catalyzed aza-Claisen rearrangement of 2-cyclopropylideneethyl imidates to 1-ethenylcyclopropyl acetamides, providing precursors to 1-amino cyclopropanecarboxylic acids, underlines its importance in advanced organic synthesis (Estieu et al., 1995).
- Research on the synthesis of derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides by Mannich condensation emphasizes its role in creating complex organic compounds (Mukhtorov et al., 2018).
Pharmaceutical Research
- In the field of pharmaceuticals, the synthesis of N-(4-amino-2-butynyl)acetamides and their evaluation for inhibitory activity on detrusor contraction offers insights into the development of treatments for overactive detrusor (Take et al., 1992).
- The neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride in animal models of hypoxia and global ischemia highlight its potential in neurological research (Palmer et al., 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-aminocyclopropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4(8)3-5(7)1-2-5;/h1-3,7H2,(H2,6,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSKDRBUBSVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclopropyl)acetamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)

![3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2372600.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)


![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)
![1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2372616.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2372617.png)
